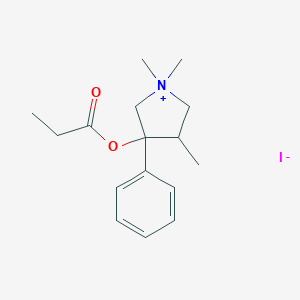

3-Chloro-1H-indole-2-carbaldehyde

説明

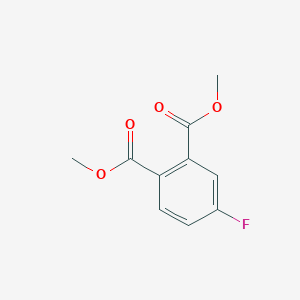

3-Chloro-1H-indole-2-carbaldehyde is a chemical compound that is part of a collection of rare and unique chemicals . It is used as a pharmaceutical intermediate . It is also used in the synthesis of indole phytoalexin cyclobrassinon .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis

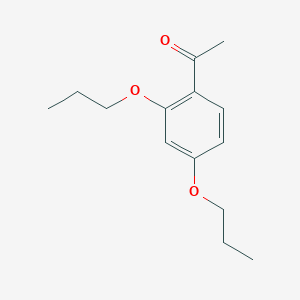

The linear formula of 3-Chloro-1H-indole-2-carbaldehyde is C16H19ClN4S . Its molecular weight is 334.874 .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are used in inherently sustainable multicomponent reactions .科学的研究の応用

Synthesis of Biologically Active Molecules

3-Chloro-1H-indole-2-carbaldehyde: is a key precursor in the synthesis of various biologically active molecules. Its inherent functional groups facilitate C–C and C–N coupling reactions, making it a versatile building block for constructing complex structures such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Multicomponent Reactions (MCRs)

This compound plays a significant role in multicomponent reactions, which are sustainable strategies for creating complex molecules in a single step. These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles. They are particularly useful in medicinal and pharmaceutical chemistry for the synthesis of diverse functional groups .

Antioxidant Properties

Derivatives of 3-Chloro-1H-indole-2-carbaldehyde exhibit antioxidant activities. These properties are crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases .

Antimicrobial and Antibiotic Activities

The indole nucleus, to which 3-Chloro-1H-indole-2-carbaldehyde belongs, has shown significant antimicrobial and antibiotic activities. This makes it an important scaffold for the development of new drugs targeting various bacterial infections .

Anti-inflammatory Applications

Compounds derived from 3-Chloro-1H-indole-2-carbaldehyde have been identified with anti-inflammatory properties. These are valuable for the treatment of chronic inflammation and related disorders .

Anticancer Research

Indole derivatives, including those synthesized from 3-Chloro-1H-indole-2-carbaldehyde , are being explored for their anticancer activities. They hold potential for the development of novel oncological treatments .

Synthesis of Natural Product Analogues

3-Chloro-1H-indole-2-carbaldehyde: is used in the synthesis of analogues of natural products, such as indole alkaloids found in various organisms. These analogues can have significant biological activities and potential therapeutic applications .

Phytoalexin Synthesis

This compound is utilized in the synthesis of indole phytoalexin cyclobrassinin, which is a plant-derived compound with potential applications in agriculture and plant protection strategies .

作用機序

Target of Action

3-Chloro-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with their targets in a way that modulates these biological processes .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with biochemical pathways related to these processes .

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

将来の方向性

特性

IUPAC Name |

3-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPBJLYJOIUBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

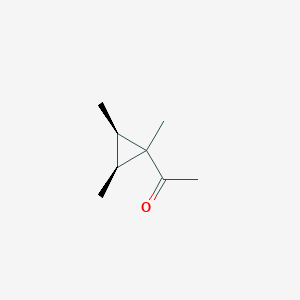

C1=CC=C2C(=C1)C(=C(N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354661 | |

| Record name | 3-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1H-indole-2-carbaldehyde | |

CAS RN |

110912-15-7 | |

| Record name | 3-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 3-Chloro-1H-indole-2-carbaldehyde in medicinal chemistry?

A1: 3-Chloro-1H-indole-2-carbaldehyde serves as a key starting material for synthesizing diverse heterocyclic compounds. It readily undergoes reactions like Knoevenagel condensation with active methylene compounds [, , ], reacts with hydrazine derivatives to form thiosemicarbazones, semicarbazones, and hydrazones [], and participates in the formation of Schiff bases [, ]. These reactions allow the incorporation of the indole moiety into larger structures with potential biological activities.

Q2: What types of biological activities have been reported for compounds derived from 3-Chloro-1H-indole-2-carbaldehyde?

A2: Research suggests that derivatives of 3-Chloro-1H-indole-2-carbaldehyde exhibit a range of biological activities, with antimicrobial activity being a key focus. For instance, studies have identified compounds with promising antibacterial and antifungal activities []. Additionally, some derivatives have shown potential as acetylcholinesterase inhibitors, suggesting possible applications in treating Alzheimer's disease [].

Q3: Can you provide specific examples of how the structure of 3-Chloro-1H-indole-2-carbaldehyde has been modified to generate bioactive compounds?

A3: Several studies showcase the versatility of 3-Chloro-1H-indole-2-carbaldehyde as a scaffold for structural modification:

- Pyrazino[1,2-a]indoles: Researchers have employed 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde, a derivative of the parent compound, in Ugi-azide reactions to synthesize novel pyrazino[1,2-a]indole-based 1,5-disubstituted tetrazoles []. This approach provides access to a diverse library of compounds by varying the isocyanide and azide components.

- Fused heterocycles: Another study utilized 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes in domino reactions with various nucleophilic amines to construct pyrazino[1,2-a]indoles fused with other heterocycles (oxazolidine, oxazinane, imidazolidine, hexahydropyrimidine, and benzimidazole) []. This strategy efficiently generates complex structures with enhanced biological activity profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)